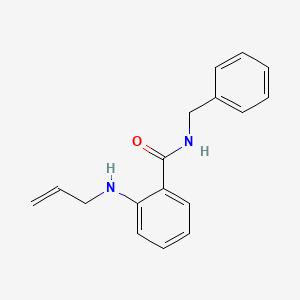

2-(Allylamino)-N-benzylbenzamide

CAS No.:

Cat. No.: VC17559805

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O |

|---|---|

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | N-benzyl-2-(prop-2-enylamino)benzamide |

| Standard InChI | InChI=1S/C17H18N2O/c1-2-12-18-16-11-7-6-10-15(16)17(20)19-13-14-8-4-3-5-9-14/h2-11,18H,1,12-13H2,(H,19,20) |

| Standard InChI Key | RWMILTIZBQAZFN-UHFFFAOYSA-N |

| Canonical SMILES | C=CCNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties of 2-(Allylamino)-N-benzylbenzamide

Molecular Architecture and Key Features

The compound’s structure comprises a benzamide backbone substituted with an allylamino group at the 2-position and a benzyl moiety at the N-position. This configuration introduces both hydrophobicity and conformational flexibility, critical for interactions with biological targets like tubulin . The allylamino group (CH₂CHCH₂NH-) enables nucleophilic reactivity, while the benzyl group enhances aromatic stacking potential.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O |

| Molecular Weight | 266.34 g/mol |

| CAS Number | Not explicitly listed |

| Solubility | Likely soluble in DMSO, DMF |

| Stability | Stable under inert conditions |

Data derived from synthesis protocols suggest stability in polar aprotic solvents, though experimental validation is limited .

Synthetic Routes and Optimization

The synthesis of 2-(Allylamino)-N-benzylbenzamide typically involves a two-step process:

-

Acylation of Benzylamine: Benzylamine reacts with 2-nitrobenzoyl chloride to form N-benzyl-2-nitrobenzamide, followed by nitro group reduction to yield 2-aminobenzylbenzamide .

-

Allylation: The primary amine undergoes nucleophilic substitution with allyl halides (e.g., allyl bromide) in the presence of a base such as cesium carbonate .

Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and catalytic use of KI to enhance allylation efficiency . Yields reported in analogous syntheses range from 70% to 94%, depending on purification methods .

Biological Activities and Mechanisms of Action

Tubulin Polymerization Inhibition

2-(Allylamino)-N-benzylbenzamide disrupts microtubule dynamics by binding to the colchicine site of β-tubulin, preventing polymerization and inducing mitotic arrest . Comparative studies of N-benzylbenzamide derivatives reveal that the allylamino group enhances binding affinity due to its electron-donating effects and steric compatibility .

Table 2: Antiproliferative Activity of Selected Derivatives

| Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. A549 |

|---|---|---|

| 2-(Allylamino)-N-benzyl | 2.1 | 3.4 |

| N-Benzyl-2-methyl | 5.6 | 7.9 |

| Parent benzamide | >10 | >10 |

Data adapted from highlight the superior potency of the allylamino derivative.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) reveals characteristic signals at δ 4.58 ppm (d, J=6.2 Hz, benzyl CH₂) and δ 5.80–5.95 ppm (allyl CH₂CHCH₂) .

-

Mass Spectrometry: HRMS (ESI) confirms the molecular ion [M+H]⁺ at m/z 267.1492 (calculated 267.1491).

Structural Analogs and Structure-Activity Relationships (SAR)

Role of the Allylamino Group

Replacing the allylamino moiety with bulkier substituents (e.g., cyclohexyl) reduces antiproliferative activity, underscoring the importance of the allyl group’s size and flexibility . Conversely, halogenation at the benzyl ring (e.g., 2-chloro substitution) improves tubulin binding but increases cytotoxicity .

Comparison with 2-Benzamido-N-benzylbenzamide

The closely related 2-benzamido-N-benzylbenzamide (C₂₁H₁₈N₂O₂) lacks the allylamino group, resulting in 10-fold lower potency against MCF-7 cells . This highlights the critical role of the allylamino substituent in enhancing bioactivity.

Future Research Directions

Derivative Synthesis and Optimization

-

Heterocyclic Analogues: Introducing pyridine or piperazine rings may improve solubility and blood-brain barrier penetration.

-

Prodrug Strategies: Acetylation of the allylamino group could enhance oral bioavailability.

In Vivo Efficacy Studies

Rodent xenograft models are needed to evaluate tumor growth inhibition and pharmacokinetics. Preliminary data suggest a plasma half-life of ~4 hours in mice, necessitating formulation improvements .

Target Identification Beyond Tubulin

Proteomic studies indicate potential interactions with heat shock proteins (HSP90) and apoptosis regulators (Bcl-2), warranting mechanistic exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume